6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 860611-36-5

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-2784985
CAS Number: 860611-36-5
Molecular Formula: C21H27N5O2S
Molecular Weight: 413.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds characterized by a fused triazole and thiadiazine ring system. These compounds have gained attention in scientific research due to their diverse biological activities, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents [, , , , , , , , , , , , , , ].

Synthesis Analysis
  • Cyclization of 4-amino-5-mercapto-1,2,4-triazoles: This method, widely used in the provided papers, involves reacting 4-amino-5-mercapto-1,2,4-triazoles with various electrophiles such as α-haloketones, α-haloesters, or orthoesters. The reaction is typically carried out in the presence of a base and a suitable solvent [, , , , , , , , , , , , ].
  • Multicomponent reactions: These approaches utilize a one-pot strategy where three or more starting materials react simultaneously to form the target compound. For example, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol can be reacted with phenacyl bromides and benzoylacetonitriles in a multicomponent reaction to yield the desired 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines [].
Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been extensively studied using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry [, , , , , , , , , , , , , , , , , ]. X-ray crystallography has also been employed to determine the three-dimensional structures of several derivatives [, , , , , , , , , , , , , , ]. These studies reveal that the thiadiazine ring in these compounds often adopts a non-planar conformation, such as a half-chair, skew-boat, or twist-boat. The triazole ring is typically planar [, , , , , , , ].

Mechanism of Action
  • Inhibition of tubulin polymerization: Some derivatives exhibit potent anticancer activity by inhibiting microtubule polymerization, similar to the mechanism of action of combretastatin A-4 [].
  • Inhibition of phosphodiesterase-4 (PDE4): Certain analogues have demonstrated selective PDE4 inhibitory activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential anti-inflammatory effects [].
Applications
  • Anticancer agents: These compounds have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric cancer, cervical cancer, and breast cancer [, , , ].
  • Antimicrobial agents: Several derivatives exhibit significant antibacterial and antifungal activity against a range of pathogenic microorganisms [, , , , , ].
  • Anti-inflammatory agents: Some compounds possess potent anti-inflammatory activity through selective inhibition of the PDE4 enzyme [, ].
  • Other applications: Researchers are actively exploring additional applications of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including their potential use as antiviral, analgesic, and antioxidant agents [, ].

3‐(3‐Methoxyphenyl)‐6‐(3‐amino‐4‐methoxyphenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine (XSD-7)

  • Compound Description: XSD-7 is a novel combretastatin A-4 analog. [] It has demonstrated potent antiproliferative activity against human gastric cancer (SGC-7901) and human cervical cancer (HeLa) cell lines. [] The mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis. []
  • Relevance: This compound shares the core structure of the [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system with the target compound, 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Variations arise in the substituents at the 3 and 6 positions of the ring system.

3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound was synthesized by cyclization of 3-(2-hydroxyphenyl)-4-amino-5-mercapto-1,2,4-triazole with 2-bromo-4-nitroacetophenone. [, ] The crystal structure reveals a two-dimensional network formed by hydrogen bonds and π-π stacking interactions. [, ]
  • Relevance: This compound shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Similarities include the presence of a nitrophenyl substituent at the 6-position, although the position of the nitro group and the substituent at the 3-position differ.

3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was synthesized via heterocyclization of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones. [] These compounds showed significant cytotoxic activity against HeLa, HBL-100, and CCRF-CEM cancer cell lines. []
  • Relevance: These compounds represent a series of derivatives containing the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system, similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The variations lie in the substituents at the 3 and 6 positions, highlighting the potential for diverse substitutions in this class of compounds.

3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This series of compounds was investigated for antifungal activity against Candida species. [] Several derivatives exhibited better percentage inhibition than fluconazole against specific Candida strains. []
  • Relevance: These compounds share the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences lie in the specific substituents on the phenyl rings at positions 3 and 6, highlighting the impact of substituents on biological activity within this class.

3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides

  • Compound Description: This series of compounds was synthesized and screened for antitumor activity against 60 cancer cell lines. [] The study revealed promising antineoplastic activity across a wide range of cancer cell lines. []
  • Relevance: This series shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key difference is the variable R group at the 3-position and the consistent presence of a 4-methoxyphenyl group at the 6-position.

6‐(3‐(cyclopentyloxy)‐4‐methoxyphenyl)‐3‐aryl‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was investigated for their potential as phosphodiesterase-4 (PDE-4) inhibitors. [] They were tested on NIH-3T3 mouse fibroblastic cells and showed a marked increase in cyclic adenosine monophosphate (cAMP) concentration, indicating PDE-4 inhibition. []
  • Relevance: This series shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the specific aryl substituents at the 3-position and the presence of a (cyclopentyloxy)methoxyphenyl group at the 6-position.

3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-6-amine (BC)

  • Compound Description: BC was synthesized and evaluated for biological and anticancer activity through in silico methods. [] The analysis revealed a cautionary pharmacokinetic profile with good druglikeness and potential anticancer effects, including the inhibition of ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. []
  • Relevance: BC shares the central [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences are in the substituents at the 3 and 6 positions, with BC featuring fluorophenyl groups.

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. [] Several derivatives showed significant antibacterial activity, comparable to or exceeding that of standard drugs like Streptomycin and Neomycin. []
  • Relevance: This series shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The main difference is the presence of a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group at the 3-position in this series.

3-[1-(6-methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

  • Compound Description: This compound was synthesized as a potential anticancer agent. [] Its crystal structure was determined from synchrotron X-ray powder diffraction data, revealing strong C−H⋯π and weak intermolecular hydrogen-bonding interactions. []
  • Relevance: This compound is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the shared [, , ]triazolo[3,4-b]-1,3,4-thiadiazine scaffold. The key differences are in the substituents at positions 3 and 6, with this compound having a [1-(6-methoxy-2-naphtyl)ethyl] group at position 3 and a 2,4-dichlorophenyl group at position 6.

Mono- and Bis-(6-pyrazolyltriazolo-thiadiazine) Derivatives

  • Compound Description: This series of mono- and bis-derivatives, including compounds 4a-c, 6a-d, 8a,b and 10, were designed as potential EGFR/CDK-2 target inhibitors for anti-breast cancer activity. [] Some compounds showed potent cytotoxicity against the MCF-7 breast cancer cell line and promising dual EGFR and CDK-2 inhibition activities. []
  • Relevance: While not strictly having the same core structure, these compounds are considered related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the incorporation of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine moiety as a key pharmacophore. The presence of a pyrazole ring linked to the triazolothiadiazine system is a significant structural variation compared to the target compound.

6-(2,4-Di­fluoro­phenyl)-3-(3-methyl­phenyl)-7H-1,2,4-triazolo­[3,4-b][1,3,4]­thia­diazine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a slightly distorted thiadiazole ring and various intra- and intermolecular C—H⋯N hydrogen-bonding interactions. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences lie in the specific substituents at the 3 and 6 positions, with this compound featuring a 3-methylphenyl group at position 3 and a 2,4-difluorophenyl group at position 6.

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, showing a slightly twisted conformation and various intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯π and π–π interactions. []
  • Compound Description: These two compounds were synthesized and their crystal structures were determined. [] The thiadiazine ring in the latter compound was found to be slightly distorted, and both compounds exhibited hydrogen bonding and π-π stacking interactions. []
  • Relevance: The 6-(4-Biphenylyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the substituents at the 3 and 6 positions.

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine

  • Compound Description: This series of compounds, synthesized by reacting 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide with various phenacyl bromides, was evaluated for antibacterial activity. [] Some compounds demonstrated significant activity against E.coli and other tested bacteria. []

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This broad class of compounds is recognized for its potential anticancer activity, with various derivatives capable of inducing tumor cell death through different pathways. []

4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)2,6-dimethoxyphenol Derivatives

  • Compound Description: This series, encompassing compounds 6, 8, 9a-c, and 10a-c, was synthesized and evaluated for antioxidant activity using DPPH and FRAP assays. [] Several derivatives demonstrated significant antioxidant ability, some even exceeding that of ascorbic acid. []
  • Relevance: These compounds are structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The primary difference lies in the substituents at the 3 and 6 positions, with these compounds featuring a 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol moiety.

3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H- (1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine Derivatives

  • Compound Description: This series was designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. [] Molecular modeling suggested potential for COX-2 selectivity, making them promising candidates for anti-inflammatory drug development with potentially fewer adverse effects compared to non-selective COX inhibitors. []
  • Compound Description: Eleven derivatives of this compound series were synthesized and evaluated for their antimicrobial activity. [] The study aimed to explore the impact of incorporating different pharmacophores within the 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine scaffold on antimicrobial potency. []
  • Relevance: These compounds share the [, , ]triazolo [3,4-b][1,3,4] thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the 6-aryl and 3-(3,4 -dialkoxyphenyl) substituents.

7-Arylhydrazono-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines (8a-g)

  • Compound Description: This series of compounds was synthesized via two different approaches and their tautomeric structures were investigated. [] The study focused on the impact of aryl substituents on the tautomeric equilibrium of these triazolothiadiazine derivatives. []
  • Relevance: This series is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The main distinction is the presence of a 7-arylhydrazono substituent in this series.

7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones (4) and 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (7)

  • Compound Description: These two series of compounds were synthesized and evaluated for their biological activities. [] The study aimed to investigate the impact of incorporating indole and pyrazole moieties into the triazolothiadiazine scaffold on biological activity. []
  • Relevance: The 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (7) share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key structural difference is the presence of a 7-arylhydrazono-3-(2-methyl-1H-indol-3-yl) substituent at the 7-position in this series.

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a planar 1,2,4-triazole ring, a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring, and the presence of C—H⋯N interactions in the crystal packing. []

3,6‐Disubstituted‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazine (1a–4c)

  • Compound Description: This series of compounds was synthesized and evaluated for analgesic, anti-inflammatory, antioxidant, and gastric toxicity properties. [] The study aimed to explore the structure-activity relationships within this class of compounds for potential medicinal applications. []
  • Relevance: This series encompasses a broad range of derivatives containing the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system, similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The diversity in substituents at positions 3 and 6 allows for exploring the impact of structural modifications on biological activity.

4‐(Alkylidene/arylidene)‐amino‐5‐(2‐furanyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thiones (2) and 6‐Aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines (3)

  • Compound Description: These two series were synthesized and screened for their antimicrobial activity. [] Some compounds exhibited activity against Staphylococcus aureus, Staphylococcus epidermidis, and various fungi. []
  • Relevance: The 6‐Aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines (3) share the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The difference lies in the substituents at positions 3 and 6, with a 2-furanyl group at position 3 and various aryl groups at position 6 in this series.

3‐(4‐Chloro­phen­yl)‐6‐(2,4‐difluoro­phen­yl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

  • Compound Description: This compound's structure was analyzed, revealing a distorted six-membered thiadiazine ring and conjugated C and N atoms in the triazole ring. []

3-(4-Ethoxy­phen­yl)-6-(4-methoxy­phen­yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

  • Compound Description: This compound's structure was analyzed and its bond lengths and angles were found to be within normal ranges. [] The triazole ring showed slight deviations from planarity with respect to the two benzene rings. []
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The variations lie in the substituents at the 3- and 6-positions, with this compound bearing a 4-ethoxyphenyl group at position 3 and a 4-methoxyphenyl group at position 6.

6-Substituted-7H-1,2,4-TRIAZOLO[3,4-b]-[1,3,4]Thiadiazine Derivatives

  • Compound Description: This study describes the synthesis of a series of novel 6-substituted-7H-1,2,4-TRIAZOLO[3,4-b]-[1,3,4]thiadiazine derivatives. [] The compounds were synthesized via cyclocondensation reactions and their structures were confirmed through spectroscopic analysis. []
  • Relevance: These compounds are structurally similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The primary difference lies in the diverse substituents at the 6-position, highlighting the variability within this class of compounds.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was determined, revealing a twist-boat conformation for the thiadiazine ring and a dihedral angle of 10.54(9)° between the triazolothiadiazine system and the benzene ring. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The distinctions are in the specific substituents, with this compound having an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine hydrobromate

  • Compound Description: This compound represents the first reported hydrobromate salt of a triazolothiadiazine derivative. [] Its crystal structure was determined, revealing a monoclinic crystal system and specific bond lengths and angles. []
  • Relevance: This compound is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold. The variations are in the substituents, with this compound having a 3-hydroxypropyl group at the 3-position and a 4-methoxyphenyl group at the 6-position.

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, revealing specific dihedral angles between the triazole, phenyl, and fluorobenzene rings, a distorted envelope conformation for the six-membered heterocyclic ring, and various intermolecular interactions, including C—H⋯N, C—H⋯F, and π–π interactions. []
  • Relevance: This compound shares the core structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazine with the target compound, 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences are in the substituents at the 3 and 6 positions, with this compound bearing a phenyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, showing a twist-boat conformation for the thiadiazine ring and a dihedral angle between the triazolothiadiazine system and the benzene ring. [] The crystal packing revealed C—H⋯N hydrogen bonds and π–π interactions. []
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, differing in the substituents at the 3- and 6-positions. This compound features an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3‐(3‐(5‐Methylisoxazol‐3‐yl)‐7H‐[1,2,4]Triazolo[3,4‐b][1,3,4]Thiadiazin‐6‐yl)‐2H‐Chromen‐2‐Ones

  • Compound Description: This series of coumarin-substituted triazolo-thiadiazine derivatives was designed and synthesized. [] The study aimed to combine the biological activities of coumarin and triazolothiadiazine moieties for potential medicinal applications. []
  • Relevance: This series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The main structural difference is the presence of a coumarin moiety attached to the triazolothiadiazine ring system in this series.

2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones (4a–4o)

  • Compound Description: This series of compounds was synthesized through a one-pot multi-component reaction involving 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, substituted 2-bromo-1-phenylethanone, and phthalic anhydride. [] The study focused on developing an efficient synthetic strategy for these complex heterocyclic systems. []
  • Relevance: These compounds are structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The key structural difference is the presence of a 2,3-dihydrophthalazine-1,4-dione moiety attached to the triazolothiadiazine system.

Properties

CAS Number

860611-36-5

Product Name

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C21H27N5O2S

Molecular Weight

413.54

InChI

InChI=1S/C21H27N5O2S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21-25(20)24-19(14-29-21)17-7-5-8-18(13-17)26(27)28/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3

InChI Key

ATMZCWVTRRSTCO-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.